molecular formula C12H14O4 B1522195 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid CAS No. 1208920-16-4

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Cat. No. B1522195
CAS RN: 1208920-16-4
M. Wt: 222.24 g/mol
InChI Key: PJUGDZUGVQWBNN-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is a chemical compound with the formula C12H14O4 . It contains a total of 31 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid consists of 14 Hydrogen atoms, 12 Carbon atoms, and 4 Oxygen atoms . The molecule contains a total of 30 atoms . It has 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

Oxidation and Analysis in Chemistry

4-Hydroxyphenyl compounds, like 4-hydroxy-2-nonenal (HNE), are significant in chemistry due to their reactivity and cytotoxicity. They are formed through several oxidative routes involving hydroperoxides, alkoxyl radicals, and other complex processes. These compounds play a crucial role in understanding the interactions with redox-sensitive cell signaling proteins, particularly in physiological or disease contexts. Advanced methods like mass spectrometry are essential for identifying proteins modified by these compounds (Spickett, 2013).

Biosynthesis Using Engineered Microorganisms

Innovative research has demonstrated the synthesis of 4-hydroxybutyric acid, a related compound, from methane using engineered strains of Methylosinus trichosporium OB3b. These strains can synthesize 4-hydroxybutyric acid via the tricarboxylic acid cycle, highlighting a novel approach to producing bioplastics and related chemicals from methane (Nguyen & Lee, 2021).

Catalytic Oxidation Processes

The catalytic oxidation of alcohols to form compounds like carboxylic acids is another significant application. For instance, the oxidation of 2-octanol using catalytic amounts of N-hydroxyphthalimide and Co(OAc)2 under atmospheric dioxygen is a notable process. Such methods are crucial for converting primary alcohols to corresponding carboxylic acids in various industrial applications (Iwahama et al., 2000).

Synthesis of Biologically Active Compounds

4-Oxo-4H-chromene-3-carboxylic acid, a compound related to 4-hydroxyphenyl derivatives, is an intermediate in many biologically active compounds. Rapid synthetic methods for such compounds have significant implications in pharmaceutical and material sciences (Zhu et al., 2014).

Flame Retardant Materials

The combination of hydroxy-functional organophosphorus compounds and multifunctional carboxylic acids, like butanetetracarboxylic acid (BTCA), has been explored for creating flame-retardant finishes on cotton. This research demonstrates how chemical reactions between these compounds can enhance the durability and effectiveness of flame-retardant materials (Yang & Wu, 2003).

Reduction of Bifunctional Carboxylic Acids

Research into carboxylic acid reductases (CARs) has shown their potential in reducing bifunctional carboxylic acids, including those with hydroxy groups. These findings are pivotal for biocatalysis applications, especially in synthesizing compounds like 1,4-butanediol and hexanediol from carboxylic acids (Khusnutdinova et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, Oxazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . More research is needed to provide specific safety and hazard information for 4-(4-Hydroxyphenyl)oxane-4-carboxylic acid.

properties

IUPAC Name

4-(4-hydroxyphenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGDZUGVQWBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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